![molecular formula C14H13NO2S B12571407 N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine CAS No. 207553-19-3](/img/structure/B12571407.png)
N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine is a complex organic compound characterized by its unique structural features This compound contains a benzenesulfinyl group attached to a phenylethylidene moiety, with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine typically involves the reaction of benzenesulfinyl chloride with a suitable phenylethylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The hydroxylamine group can also participate in redox reactions, further contributing to its biological effects.
Comparison with Similar Compounds
N-(2-Benzenesulfonyl-ethyl)-N-phenyl-hydroxylamine: This compound has a similar structure but with a sulfonyl group instead of a sulfinyl group.
Sulfonimidates: These compounds share the sulfinyl functional group and have similar reactivity.
Uniqueness: N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
207553-19-3 |
|---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-[1-phenyl-2-[(R)-phenylsulfinyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2S/c16-15-14(12-7-3-1-4-8-12)11-18(17)13-9-5-2-6-10-13/h1-10,16H,11H2/t18-/m1/s1 |
InChI Key |
MRPYZHKVEDZSQD-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=NO)C[S@@](=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


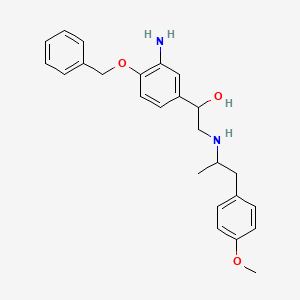
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
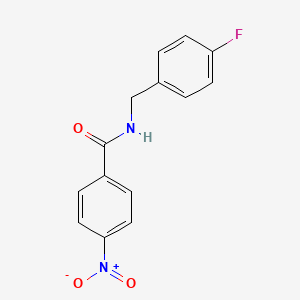
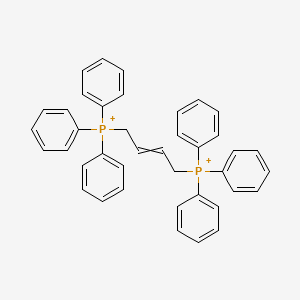
![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)
![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
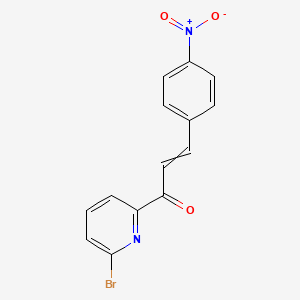
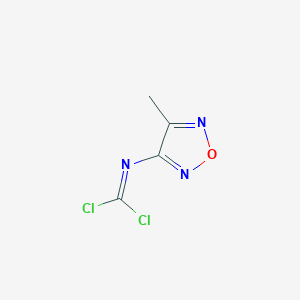

![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)
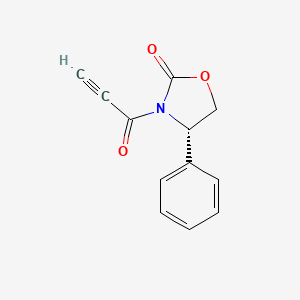
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)
